molecular formula C18H20 B14667474 1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene CAS No. 40628-91-9

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14667474
CAS No.: 40628-91-9
M. Wt: 236.4 g/mol
InChI Key: GUWQLXGUENPKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is a derivative of naphthalene, characterized by the presence of two methyl groups and a phenyl group attached to the tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The process typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .

Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalysts and reaction conditions to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, metal catalysts (e.g., nickel, palladium)

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

40628-91-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1,4-dimethyl-4-phenyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C18H20/c1-14-12-13-18(2,15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,14H,12-13H2,1-2H3

InChI Key

GUWQLXGUENPKBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC=CC=C12)(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.